molecular formula C15H15ClN4O2S B11011897 1-(4-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(4-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11011897
M. Wt: 350.8 g/mol
InChI Key: JUABJGVVGKYBAH-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of a chlorobenzyl group, a thiadiazole ring, and a pyrrolidine carboxamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the thiadiazole intermediate.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed via cyclization reactions involving appropriate amine and carbonyl precursors.

    Coupling of the Fragments: The final step involves coupling the chlorobenzyl-thiadiazole intermediate with the pyrrolidine carboxamide moiety under suitable reaction conditions, such as using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

1-(4-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has been explored for various scientific research applications, including:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

    Medicine: Due to its biological activity, the compound is being investigated for its potential use in treating various diseases and medical conditions. It may serve as a lead compound for drug discovery and development.

    Industry: The compound’s chemical properties make it suitable for use in industrial applications, such as in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

1-(4-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-2-carboxamide: This compound has a similar structure but differs in the position of the carboxamide group on the pyrrolidine ring.

    1-(4-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.

    1-(4-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylate: This compound has an ester group instead of a carboxamide group.

Properties

Molecular Formula

C15H15ClN4O2S

Molecular Weight

350.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H15ClN4O2S/c1-9-18-19-15(23-9)17-14(22)11-6-13(21)20(8-11)7-10-2-4-12(16)5-3-10/h2-5,11H,6-8H2,1H3,(H,17,19,22)

InChI Key

JUABJGVVGKYBAH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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